molecular formula C5H12ClNO3 B2619825 Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride CAS No. 89500-37-8

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride

Cat. No.: B2619825
CAS No.: 89500-37-8
M. Wt: 169.61
InChI Key: OBOVZRPIWXDGEL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride is an amino ester hydrochloride with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . Its structure features a methyl ester group, a hydroxyl substituent at the third carbon, and a methyl branch at the second carbon (Figure 1). The compound is available in enantiomeric forms, such as the (R)-configuration (CAS 134899-86-8), which is critical for stereospecific applications in pharmaceuticals or asymmetric synthesis . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic intermediates in organic chemistry or medicinal research.

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOVZRPIWXDGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89500-37-8
Record name methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves several steps. One common method includes the esterification of 2-amino-3-hydroxy-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in ester groups, substituents, stereochemistry, or aromatic moieties. Below is a detailed comparison based on molecular properties, synthesis, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Features/Applications
Methyl 2-amino-3-hydroxy-2-methylpropanoate HCl (134899-86-8) C₅H₁₂ClNO₃ 169.61 Hydroxy, methyl ester, methyl branch (R)-configuration Chiral building block; potential pharmaceutical intermediate
Ethyl 2-amino-3-methoxypropanoate HCl (OMXX-287583-01) C₆H₁₄ClNO₃ 183.63 Methoxy, ethyl ester Not specified Modified solubility due to ethyl ester and methoxy group
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl (EP 4374877A2) C₈H₁₈ClNO₂ 195.69 Methylamino, dimethyl branch (S)-configuration Patent-pending intermediate; NMR data provided (δ 9.00 brs, 3.79 s)
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl (CymitQuimica) C₁₁H₁₆ClNO₂ 229.70 Phenyl, methyl ester Not specified Aromatic moiety may enhance lipophilicity for drug delivery
(R)-Methyl 2-amino-3-methoxypropanoate HCl (1800300-79-1) C₅H₁₂ClNO₃ 169.61 Methoxy, methyl ester (R)-configuration Stereospecific reactivity; methoxy group alters electronic properties
Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl (1464091-39-1) C₁₂H₁₅ClN₂O₂ 254.71 Indole moiety Not specified Heterocyclic structure for bioactive compound design

Key Observations:

Ester Group Variations: Ethyl esters (e.g., Ethyl 2-amino-3-methoxypropanoate HCl ) exhibit higher molecular weights and altered solubility compared to methyl esters. Methyl esters (e.g., target compound ) are typically more volatile and may have faster metabolic clearance in biological systems.

Substituent Effects: Hydroxy vs. Methoxy substituents (e.g., ) enhance steric bulk and electron-donating effects. Aromatic vs. Aliphatic: Phenyl or indole groups introduce π-π interactions, influencing binding affinity in drug-receptor interactions.

Stereochemical Considerations: The (R)-enantiomer of the target compound and the (S)-configured Methyl 3,3-dimethyl-2-(methylamino)butanoate HCl highlight the role of chirality in pharmacological activity or synthetic pathways.

Synthesis and Stability: The target compound’s discontinued status in some catalogs may reflect synthetic challenges or instability. In contrast, Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl is synthesized via a dioxane-HCl route with 100% yield .

The phenyl variant could mimic phenylalanine analogs, relevant in metabolic disorder research.

Biological Activity

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride, also known as (S)-Methyl 2-amino-3-hydroxypropanoate, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, including its effects on cancer cells and other therapeutic implications.

Structural Information

  • Molecular Formula : C5_5H12_{12}ClNO3_3
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 89500-37-8
  • SMILES Notation : CC(CO)(C(=O)OC)N
  • InChI : InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable method involves the coupling of L-serine methyl ester with benzotriazol-1-ol and carbodiimide in dichloromethane, yielding high purity and yield (94%) under controlled conditions .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of methyl 2-amino-3-hydroxy-2-methylpropanoate have shown significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The IC50_{50} values for these compounds were reported to be in the range of 0.69 μM to 11 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50_{50} = 2.29 μM) .

Mechanism of Action :
The biological activity has been linked to the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The compounds were found to selectively target cancerous cells while sparing normal cells like HEK-293 .

Other Biological Activities

Beyond anticancer effects, this compound exhibits various other biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter levels.
  • Metabolic Effects : The compound may influence metabolic pathways related to amino acid metabolism and energy production.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, although further investigation is needed to establish efficacy.

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

StudyFindings
Study AReported IC50_{50} of 0.69 μM against HeLa cells; mechanism linked to HDAC inhibition.
Study BDemonstrated selective toxicity towards cancer cells with minimal effect on normal cells (HEK-293).
Study CSuggested neuroprotective effects in vitro; further studies required for in vivo validation.

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